7-Bromo-1,6-dichloroisoquinoline
CAS No.: 1698026-36-6
Cat. No.: VC15912021
Molecular Formula: C9H4BrCl2N
Molecular Weight: 276.94 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1698026-36-6 |
---|---|
Molecular Formula | C9H4BrCl2N |
Molecular Weight | 276.94 g/mol |
IUPAC Name | 7-bromo-1,6-dichloroisoquinoline |
Standard InChI | InChI=1S/C9H4BrCl2N/c10-7-4-6-5(3-8(7)11)1-2-13-9(6)12/h1-4H |
Standard InChI Key | XTZCFMBXFKICPE-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=C(C2=CC(=C(C=C21)Cl)Br)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
7-Bromo-1,6-dichloroisoquinoline features an isoquinoline backbone substituted with bromine at position 7 and chlorine atoms at positions 1 and 6. The isoquinoline nucleus consists of a benzene ring fused to a pyridine ring, with halogen substituents influencing electronic distribution and reactivity. The compound’s SMILES notation is inferred as C1=CN=C(C2=C1C(=CC(=C2)Br)Cl)Cl
, reflecting its substitution pattern .
Physical and Chemical Characteristics
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 276.94 g/mol | |
Purity | ≥97% | |
Physical Form | Solid (Yellow to Brown) | |
Storage Conditions | Room Temperature |
The compound’s halogen-rich structure contributes to its stability and reactivity, making it suitable for further functionalization in synthetic chemistry .
Research and Industrial Applications
Pharmaceutical Intermediates
7-Bromo-1,6-dichloroisoquinoline serves as a critical intermediate in synthesizing complex molecules. Its halogen substituents act as leaving groups, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures prevalent in drug candidates .
Compound | Biological Activity | IC50 (nM) | Target Enzyme |
---|---|---|---|
5-Bromo-1,3-dichloro | HIV-1 Inhibition | TBD | Viral protease |
7-Bromo-1,6-dichloro | (Theoretical) | — | CYP450 isoforms |
Further empirical studies are required to validate these extrapolated activities.
Future Directions and Research Gaps
Mechanistic Studies
Elucidating the compound’s interaction with biological targets (e.g., kinases, GPCRs) could unlock therapeutic applications. Computational docking studies may predict binding affinities to guide experimental validation.
Synthetic Methodology
Developing catalytic, asymmetric synthesis routes would enhance efficiency and sustainability. Flow chemistry techniques, as employed in related isoquinoline syntheses, offer scalability advantages .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume